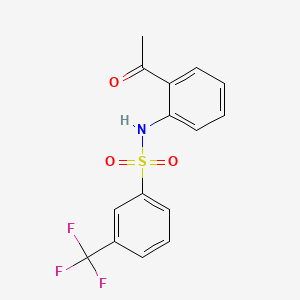

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a fluorinated sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and an acetylphenyl (-COCH₃) moiety at the 2-amino position. This compound is noted for its high purity and is cataloged as a specialty chemical by CymitQuimica .

Properties

IUPAC Name |

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)13-7-2-3-8-14(13)19-23(21,22)12-6-4-5-11(9-12)15(16,17)18/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAHHPTXNYEWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190137 | |

| Record name | Benzenesulfonamide, N-(2-acetylphenyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303152-35-4 | |

| Record name | Benzenesulfonamide, N-(2-acetylphenyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2-acetylphenyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₂F₃N₃O₃S. It contains an acetyl group and a trifluoromethyl group attached to a benzene ring.

Scientific Research Applications

This compound has applications in:

- Organic Synthesis It can be employed as a versatile building block.

- Antibacterial Agent Development Its sulfonamide structure, known for antibacterial properties, inhibits the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria, disrupting their growth and replication. It is a potential candidate for developing new antibacterial agents.

- Interaction Studies It can be used to study its binding affinity with biological targets, particularly enzymes involved in bacterial metabolism. These studies aim to elucidate its mechanism of action and potential efficacy as an antibacterial agent and can guide modifications to enhance its therapeutic profile.

- Vascular Smooth Muscle Reactivity Studies show that 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) can affect vascular smooth muscle reactivity . It activates phospholipase C (PLC) and stimulates apoptosis in smooth muscle cells, potentially increasing vascular reactivity . m-3M3FBS significantly increased the reactivity of vascular smooth muscle cells pre-treated with lipopolysaccharides (LPS) by increasing the calcium influx from intra- and extracellular calcium stores .

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features and Modifications

The trifluoromethyl benzenesulfonamide scaffold is a common motif in drug discovery due to its metabolic stability and ability to enhance binding affinity. Below is a comparative analysis of structurally related compounds:

Pharmacokinetic and Physicochemical Properties

- Trifluoromethyl groups generally enhance resistance to oxidative metabolism, as seen in ER-3826 (), which showed in vivo efficacy at 0.3 mg/kg .

Biological Activity

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article will explore its mechanisms of action, pharmacological effects, and potential applications in medicine, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 343.32 g/mol. Its structure includes an acetyl group and a trifluoromethyl group, which enhance its lipophilicity and potentially improve membrane permeability and bioavailability. The sulfonamide moiety is known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Antibacterial Activity : The compound inhibits bacterial growth by targeting enzymes involved in folate synthesis, leading to disruptions in bacterial replication.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which are implicated in various inflammatory conditions .

- Anticancer Potential : Similar compounds have shown activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 6.67 |

| S. aureus | 6.63 |

| K. pneumoniae | 40-50 |

| P. aeruginosa | 40-50 |

These results demonstrate comparable activity to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

In vivo studies have shown that this compound significantly reduces carrageenan-induced paw edema in rats, suggesting strong anti-inflammatory properties:

| Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This data highlights its effectiveness in reducing inflammation over time .

Anticancer Activity

Research on structurally similar compounds indicates potential anticancer effects. For example, derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values lower than those of reference drugs like doxorubicin. This suggests that this compound may also induce apoptosis and inhibit cell proliferation effectively .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A comparative study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with results indicating superior performance compared to some existing antibiotics.

- Anti-inflammatory Research : A study involving rat models showed that the compound effectively reduced inflammation markers and pain responses, supporting its use as a potential anti-inflammatory agent.

- Anticancer Investigations : In vitro assays revealed that the compound could induce apoptosis in several cancer cell lines, making it a candidate for further development as an anticancer drug.

Q & A

Q. What are the key synthetic pathways for N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step routes, such as:

- Sulfonamide coupling : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with 2-acetylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Functional group protection : Acetyl groups may require protection (e.g., using trimethylsilyl chloride) to avoid side reactions during coupling .

- Intermediate characterization : NMR (¹H/¹³C) and LC-MS are critical for verifying intermediates. X-ray crystallography (e.g., as in ) confirms stereochemistry in analogous sulfonamide derivatives .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- ¹H/¹³C NMR : To verify aromatic protons, sulfonamide NH, and trifluoromethyl groups (δ ~110–120 ppm for ¹³C-F3).

- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ~353.05 g/mol for C₁₅H₁₂F₃NO₃S) .

Q. What are the primary biological targets of sulfonamide derivatives with trifluoromethyl groups?

Trifluoromethyl-sulfonamides often target enzymes like carbonic anhydrases, phospholipases, or tyrosine kinases. Computational docking (e.g., using AutoDock Vina) can predict binding to active sites, as seen in analogous compounds targeting Sigma 1 receptors .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency by stabilizing charged intermediates.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation via nucleophilic catalysis.

- Temperature : Reactions at 50–60°C optimize kinetics while avoiding acetyl group degradation .

Q. What experimental strategies resolve contradictions in reported bioactivity data for trifluoromethyl-sulfonamides?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., ) to isolate the impact of substituents like the acetylphenyl group.

- Dose-response assays : Use standardized cell lines (e.g., HEK293 or HeLa) to control for variability in potency measurements.

- Metabolic stability tests : LC-MS/MS quantifies degradation products that may explain discrepancies in in vivo vs. in vitro activity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- ADME prediction : Tools like SwissADME estimate logP (~2.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability.

- Molecular dynamics (MD) simulations : Model interactions with serum albumin (e.g., using GROMACS) to assess plasma protein binding .

Methodological Notes

- Contradictions in synthesis yields : reports ~60% yield for analogous sulfonamides, while cites ~45% due to competing side reactions. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to improve efficiency.

- Bioactivity variability : The acetylphenyl group in this compound may reduce membrane permeability compared to methyl or morpholino substituents ( vs. 13).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.